2-(3-Cyanophenyl)-6-methylbenzoic acid
Description
2-(3-Cyanophenyl)-6-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyanophenyl group and a methyl group
Properties
IUPAC Name |
2-(3-cyanophenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-4-2-7-13(14(10)15(17)18)12-6-3-5-11(8-12)9-16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQLLVIJNTVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688779 | |
| Record name | 3'-Cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-22-5 | |
| Record name | 3'-Cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Cyanophenyl)-6-methylbenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and arylboronic acids, along with appropriate solvents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-(3-Cyanophenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The cyanophenyl group can participate in various binding interactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenyl)-6-methylbenzoic acid
- 2-(3-Cyanophenyl)-5-methylbenzoic acid
- 2-(3-Cyanophenyl)-6-ethylbenzoic acid
Uniqueness
2-(3-Cyanophenyl)-6-methylbenzoic acid is unique due to the specific positioning of the cyanophenyl and methyl groups on the benzoic acid core. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-(3-Cyanophenyl)-6-methylbenzoic acid is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of 2-(3-Cyanophenyl)-6-methylbenzoic acid consists of a benzoic acid moiety with a cyanophenyl group at the ortho position and a methyl group at the meta position. This configuration is significant for its biological interactions.
The biological activity of 2-(3-Cyanophenyl)-6-methylbenzoic acid is primarily attributed to its ability to interact with specific molecular targets. The cyanophenyl group can participate in various binding interactions, while the benzoic acid moiety can engage in hydrogen bonding, influencing various biological pathways. These interactions may modulate enzyme activities and cellular signaling pathways, which are crucial for its therapeutic effects.
Antimicrobial Properties
Research indicates that 2-(3-Cyanophenyl)-6-methylbenzoic acid exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in managing inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that 2-(3-Cyanophenyl)-6-methylbenzoic acid may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .
Case Studies
- In Vitro Studies : A study investigated the effects of 2-(3-Cyanophenyl)-6-methylbenzoic acid on macrophage cell lines. Results indicated a significant reduction in nitrite production and cytokine levels (IL-1β and TNFα) at non-cytotoxic concentrations, supporting its role as an anti-inflammatory agent .
- In Vivo Models : In animal models, administration of the compound resulted in decreased paw edema in CFA-induced inflammation models, further confirming its anti-inflammatory efficacy .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
